Superior Reactivity of N-Benzoylsuccinimide (Bz-OSu) in Amide Bond Formation Versus N-Mesityl, N-Tosyl, and N-Boc Benzamides
In a direct comparison of various activated amides for the synthesis of N-acyl-N′-sulfonyl hydrazides, N-benzoylsuccinimide (N-benzoyloxysuccinimide) demonstrated the highest reactivity . The study found that using alternative benzoyl amides such as N-mesityl-, N-tosyl-, and N-Boc-substituted tertiary benzoyl amides resulted in significantly reduced reactivity and lower yields. This indicates that the specific succinimide leaving group in Bz-OSu provides a unique activation that is not replicated by other common benzoylating agents.
| Evidence Dimension | Reactivity in amide bond formation |
|---|---|
| Target Compound Data | Most reactive |
| Comparator Or Baseline | N-mesityl-, N-tosyl-, and N-Boc-substituted tertiary benzoyl amides |
| Quantified Difference | Significantly reduced reactivity observed for all comparators |
| Conditions | Synthesis of N-acyl-N′-sulfonyl hydrazides from sulfonyl hydrazides and activated amides |
Why This Matters
For procurement decisions, this demonstrates that Bz-OSu offers superior and predictable reactivity for amide bond formation, reducing the risk of experimental failure associated with less reactive alternatives.
